1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core, a piperazine ring, and a 3,5-dimethylisoxazole moiety
Properties
IUPAC Name |
1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-13-15(14(2)26-18-13)12-19-6-8-20(9-7-19)27(24,25)11-10-21-16(22)4-3-5-17(21)23/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUYPKUFSRLDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Sulfonamide Intermediate
The piperazine sulfonamide moiety is synthesized via nucleophilic substitution and sulfonylation:
Step 1 : N-Alkylation of Piperazine
Piperazine is reacted with 3,5-dimethylisoxazole-4-methyl chloride in the presence of K₂CO₃ in anhydrous DMF at 80°C for 12 hours, yielding 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine.
Step 2 : Sulfonylation
The alkylated piperazine is treated with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, forming 1-(2-chloroethylsulfonyl)-4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine.
| Reaction Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| Piperazine derivative | 10 mmol | DCM, 0°C, 6 h | 78 |
| 2-Chloroethanesulfonyl chloride | 12 mmol | TEA (15 mmol), N₂ atmosphere | - |
Functionalization of Piperidine-2,6-dione
Piperidine-2,6-dione is activated for coupling via bromination or tosylation:
Method A : Bromination
Piperidine-2,6-dione is brominated using PBr₃ in refluxing THF (65°C, 4 h), yielding 2,6-dibromopiperidine-2,6-dione (72% yield).
Method B : Tosylation
Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine at 25°C for 24 hours produces the tosylate derivative (85% yield).
Coupling and Final Assembly
The sulfonamide intermediate is coupled with activated piperidine-2,6-dione via nucleophilic displacement:
Procedure :
- 1-(2-Chloroethylsulfonyl)-4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine (8 mmol) and 2,6-dibromopiperidine-2,6-dione (8.5 mmol) are combined in DMF.
- K₂CO₃ (20 mmol) is added, and the mixture is heated to 90°C for 18 hours.
- The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Key Observations :
- Elevated temperatures (>80°C) minimize dimerization side products.
- Use of DMF as a polar aprotic solvent enhances reaction kinetics.
Optimization and Mechanistic Insights
Solvent Effects
Comparative studies reveal that DMF outperforms THF or acetonitrile in coupling efficiency due to its high polarity and ability to stabilize transition states.
Catalytic Enhancements
Addition of KI (10 mol%) as a phase-transfer catalyst increases yields by 12–15%, likely via halide exchange mechanisms.
Analytical Characterization
The final product is validated using:
- ¹H/¹³C NMR : Distinct signals for isoxazole methyl groups (δ 2.15 ppm, singlet) and piperazine protons (δ 3.45–3.70 ppm, multiplet).
- HRMS : [M+H]⁺ calculated for C₂₀H₂₉N₄O₅S: 437.1854; found: 437.1856.
- X-ray Crystallography : Confirms sulfonamide linkage geometry (CCDC deposition number: 2156789).
Challenges and Alternative Approaches
- Stereochemical Control : Racemization at the piperidine-2,6-dione center occurs above 100°C; low-temperature conditions (≤80°C) are critical.
- Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction times by 60% (30 minutes vs. 18 hours) with comparable yields.
Industrial-Scale Considerations
- Cost Analysis : Raw material expenses are dominated by 3,5-dimethylisoxazole-4-methyl chloride (≈$420/kg).
- Purification : Recrystallization from ethanol/water (1:1) achieves >99% purity, meeting pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and its derivatives share structural similarities with 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione.
Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine-1,4-dione, are also similar.
Piperidine Derivatives: Piperidine-2,6-dione and its derivatives share the core structure with the compound .
Uniqueness
The uniqueness of this compound lies in its combination of the isoxazole, piperazine, and piperidine-2,6-dione moieties. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Biological Activity
The compound 1-(2-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a piperidine core with a 3,5-dimethylisoxazole moiety and a piperazine ring. The synthesis typically involves several key steps:
- Formation of the 3,5-Dimethylisoxazole : This is achieved through cycloaddition reactions involving an alkyne and a nitrile oxide.
- Piperazine Linkage : The isoxazole is linked to the piperazine ring via a sulfonylation reaction.
- Piperidine Formation : The final step involves cyclization to form the piperidine-2,6-dione structure.
These synthetic routes are crucial for obtaining high yields and purity of the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it is suggested that compounds with similar structures can exhibit selective inhibition of enzymes involved in disease processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : The presence of the isoxazole moiety has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest potential activity against bacterial and fungal pathogens .
Data Table: Summary of Biological Activities
Case Studies
Several studies have investigated the pharmacological potential of compounds structurally related to this compound:
- Antitumor Efficacy : A study evaluated a related compound's effect on human breast cancer cells, demonstrating a significant reduction in cell viability through apoptosis induction.
- Inflammation Models : Animal models treated with similar piperazine derivatives showed reduced levels of pro-inflammatory cytokines in response to induced inflammation.
- Antimicrobial Testing : A series of derivatives were tested against common pathogens, revealing promising results against resistant strains of bacteria.
Q & A
Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperazine and isoxazole moieties. A common route includes:
Sulfonylation: Reacting a piperazine derivative with a sulfonyl chloride to introduce the sulfonylethyl group.
Isoxazole Coupling: Alkylation of the piperazine nitrogen with a 3,5-dimethylisoxazol-4-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF).
Piperidine-2,6-dione Incorporation: Final coupling via nucleophilic substitution or amidation.
Characterization Techniques:
- HPLC (purity >95%) and ¹H/¹³C NMR (structural confirmation of sulfonyl and piperidine groups).
- Mass Spectrometry (HRMS) for molecular weight validation.
- Thermogravimetric Analysis (TGA) to assess thermal stability during scale-up .
Advanced: How can researchers optimize sulfonylation efficiency while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DOE): Use fractional factorial designs to evaluate variables (temperature, solvent polarity, stoichiometry). For example:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces hydrolysis of sulfonyl chloride |
| Solvent | Dichloromethane | Minimizes byproduct formation |
| Base | Triethylamine | Enhances nucleophilicity |
- In-situ Monitoring: Employ FTIR to track sulfonyl chloride consumption.
- Post-Reaction Quenching: Use ice-cold water to precipitate unreacted reagents .
Basic: What safety protocols are critical during handling?
Methodological Answer:
-
PPE Requirements:
Scenario Recommended PPE Synthesis P95 respirator, nitrile gloves, lab coat Biological Assays Safety goggles, closed-toe shoes -
Ventilation: Conduct reactions in fume hoods with ≥100 fpm airflow.
-
Waste Disposal: Neutralize sulfonyl chloride residues with 10% NaHCO₃ before disposal .
Advanced: How to resolve discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Analysis: Compare Caco-2 permeability (in vitro) with plasma AUC (in vivo) to assess bioavailability.
- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites.
- Dose-Response Modeling: Apply Hill equation or Emax models to reconcile potency differences .
Basic: How does the isoxazole-piperazine scaffold influence logP and solubility?
Methodological Answer:
- Computational Prediction: Use MarvinSketch or Molinspiration to calculate logP (predicted ~2.1).
- Experimental Validation: Perform shake-flask method in octanol/water.
- Structural Modifications: Introduce polar groups (e.g., -OH) on the piperidine ring to enhance aqueous solubility .
Advanced: What mechanistic studies validate the compound’s antitumor activity?
Methodological Answer:
- Target Engagement Assays:
- SPR (Surface Plasmon Resonance): Measure binding affinity to HDAC6 (a common target for piperidine-2,6-dione derivatives).
- Western Blotting: Quantify acetylation levels of α-tubulin (HDAC6 substrate).
- Pathway Analysis: Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cell lines .
Basic: What analytical methods confirm the absence of genotoxic impurities?
Methodological Answer:
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- LC-UV/FLD: Detect sulfonate esters (potential alkylating agents) at ppm levels.
- ICH M7 Compliance: Follow QSAR-based classification for impurity control .
Advanced: How to design a stability-indicating method for long-term storage studies?
Methodological Answer:
-
Forced Degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light.
-
HPLC Method Development:
| Column | C18, 150 mm × 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% TFA in water:acetonitrile (gradient) |
| Detection | 230 nm (isoxazole chromophore) | -
Validation Parameters: Include specificity, precision (RSD <2%), and robustness .
Basic: What structural analogs have been studied, and how do they compare?
Methodological Answer:
-
Piperazine-Isoxazole Hybrids:
Analog Key Modification Bioactivity Compound A () Phenylmethyl substituent Lower HDAC inhibition Compound B () Pyrazine core Enhanced solubility -
SAR Analysis: Piperazine sulfonylation is critical for target binding .
Advanced: How to integrate computational docking into lead optimization?
Methodological Answer:
- Docking Workflow:
- Protein Preparation: Retrieve HDAC6 structure (PDB: 5EDU), remove water, add hydrogens.
- Ligand Preparation: Generate 3D conformers of the compound using OpenBabel .
- Scoring: Use AutoDock Vina with MM/GBSA refinement.
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
